1,3-bis(4-fluorophenyl)propane-1,3-dione

β‑diketone tautomerism keto‑enol equilibrium fluorine substituent effect

1,3-Bis(4-fluorophenyl)propane-1,3-dione (CAS 1493-51-2) is a symmetrical, fluorinated 1,3-diphenyl-β-diketone. With a molecular formula of C₁₅H₁₀F₂O₂ and a molecular weight of 260.24 g·mol⁻¹, it features two electron‑withdrawing 4‑fluorophenyl substituents on a propane‑1,3‑dione backbone.

Molecular Formula C15H10F2O2
Molecular Weight 260.23 g/mol
CAS No. 1493-51-2
Cat. No. B073250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-bis(4-fluorophenyl)propane-1,3-dione
CAS1493-51-2
Molecular FormulaC15H10F2O2
Molecular Weight260.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)F)F
InChIInChI=1S/C15H10F2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2
InChIKeyMMDLTXGEZNHAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(4-fluorophenyl)propane-1,3-dione (CAS 1493-51-2): A Symmetrical Fluorinated β-Diketone Building Block for Coordination Chemistry and Advanced Synthesis


1,3-Bis(4-fluorophenyl)propane-1,3-dione (CAS 1493-51-2) is a symmetrical, fluorinated 1,3-diphenyl-β-diketone. With a molecular formula of C₁₅H₁₀F₂O₂ and a molecular weight of 260.24 g·mol⁻¹, it features two electron‑withdrawing 4‑fluorophenyl substituents on a propane‑1,3‑dione backbone [1]. Its purity in research‑grade supply typically reaches 98% (HPLC) . The compound is primarily employed as a bidentate chelating ligand for transition‑metal and lanthanide ions, as well as a versatile precursor for the synthesis of fluorinated heterocycles and poly(ether ketone)‑type polymers.

Why Fluoro‑Substitution in 1,3-Bis(4-fluorophenyl)propane-1,3-dione Cannot Be Arbitrarily Replaced by Non‑Fluorinated or Other Halogenated β‑Diketones


Simple substitution of 1,3-bis(4-fluorophenyl)propane-1,3-dione with a non‑fluorinated analog (e.g., dibenzoylmethane) or with the 4‑chloro/4‑bromo congeners is not functionally equivalent. The electron‑withdrawing nature of fluorine significantly shifts the keto–enol tautomeric equilibrium toward the diketo form relative to the enol‑dominant dibenzoylmethane [1]. This shift alters metal‑chelation kinetics, the acidity of the α‑methylene position, and the regiochemical outcome of subsequent heterocyclization reactions [2]. Consequently, researchers cannot assume interchangeable performance in coordination chemistry, catalytic applications, or polymerizations without specific, quantitative verification.

Quantitative Differentiation Evidence for 1,3-Bis(4-fluorophenyl)propane-1,3-dione Against Closest Structural Analogs


Keto–Enol Tautomeric Equilibrium Shift: Fluorine Favors the Diketo Form Versus Enol‑Dominant Dibenzoylmethane

A comprehensive review by Belova et al. and subsequent meta‑analysis established that para‑fluorine substituents on the phenyl rings of 1,3‑diaryl‑β‑diketones strongly favor the diketo tautomer, whereas hydrogen, methyl, and tert‑butyl substituents shift the equilibrium toward the enol form [1][2]. For 1,3‑bis(4‑fluorophenyl)propane‑1,3‑dione, this means the diketo tautomer is the dominant species in aprotic solvents, in contrast to dibenzoylmethane (1,3‑diphenylpropane‑1,3‑dione), which exists predominantly as the enol tautomer. Although exact enol‑content percentages for the target compound have not been reported in a direct head‑to‑head study, the class‑level trend is robust and mechanistically grounded in the electron‑withdrawing induction of fluorine, which destabilizes the resonance‑assisted hydrogen bond of the enol form.

β‑diketone tautomerism keto‑enol equilibrium fluorine substituent effect

Lipophilicity Modulation: Measured logP of 1,3‑Bis(4‑fluorophenyl)propane‑1,3‑dione and Comparison with Non‑Fluorinated Analog

ChemicalBook reports a computed logP of 3.42 for 1,3‑bis(4‑fluorophenyl)propane‑1,3‑dione . By comparison, the non‑fluorinated analog dibenzoylmethane shows a predicted logP of 3.14 . The 0.28 log unit increase reflects the lipophilic contribution of the two aromatic fluorine atoms, enhancing membrane permeability if the compound is used as a pharmacophore building block. It should be noted that the polar surface area (PSA) remains identical at 34.14 Ų for both compounds, indicating that the lipophilicity gain is not offset by a change in hydrogen‑bonding capacity.

lipophilicity logP fluorine effect on logP

19F NMR Spectroscopic Handle: Quality‑Control and Reaction‑Monitoring Advantage Over Non‑Fluorinated β‑Diketones

The presence of two chemically equivalent fluorine atoms in 1,3‑bis(4‑fluorophenyl)propane‑1,3‑dione provides a sensitive 19F NMR handle that is completely absent in non‑fluorinated analogs such as dibenzoylmethane or 1,3‑bis(4‑methylphenyl)propane‑1,3‑dione. 19F NMR spectroscopy offers a wide chemical‑shift range (~300 ppm) and 100% natural abundance, enabling rapid assessment of purity, structural identity, and reaction progress without interference from organic‑solvent or water signals [1]. This capability is routinely exploited in academic and industrial quality‑control workflows, reducing the need for more time‑consuming chromatographic analyses.

19F NMR quality control fluorinated building block

Optimal Application Scenarios for 1,3-Bis(4-fluorophenyl)propane-1,3-dione Driven by Evidence‑Based Differentiation


Coordination Chemistry Requiring a Diketo‑Dominant Chelating Ligand

When a research program demands a β‑diketone ligand that preferentially binds metal ions in the diketo form—thereby avoiding the enol‑induced stabilization that can alter complex geometry or redox potential—1,3‑bis(4‑fluorophenyl)propane‑1,3‑dione is the appropriate choice over the enol‑dominant dibenzoylmethane [1]. This is particularly relevant for the synthesis of square‑planar Cu(II) or Ni(II) complexes where the diketo conformation favors a desired coordination environment.

Medicinal‑Chemistry Building Block Requiring Elevated Lipophilicity Without Scaffold Modification

In lead‑optimization programs where an increase in lipophilicity is needed to enhance membrane permeability or blood‑brain‑barrier penetration, 1,3‑bis(4‑fluorophenyl)propane‑1,3‑dione offers a 0.28 log unit increase in logP relative to dibenzoylmethane . This allows the medicinal chemist to modulate physicochemical properties without changing the core 1,3‑diphenylpropane‑1,3‑dione scaffold.

High‑Throughput Synthesis or GMP Production Requiring Rapid 19F NMR Quality Control

For laboratories operating under time‑sensitive or regulatory conditions, the intrinsic 19F nuclei of 1,3‑bis(4‑fluorophenyl)propane‑1,3‑dione enable fast, quantitative purity assessment by 19F NMR, a feature completely unavailable with non‑fluorinated β‑diketones [2]. This reduces reliance on HPLC and simplifies batch‑release protocols.

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